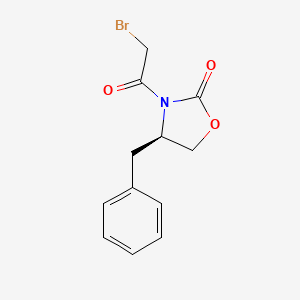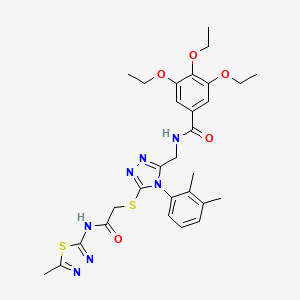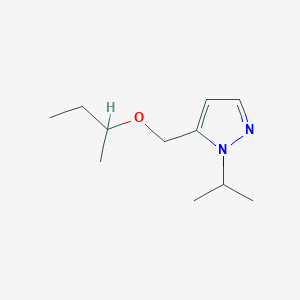![molecular formula C19H13FN2O2S B2622746 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 860786-86-3](/img/structure/B2622746.png)
2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyridines . It contains an indole nucleus, which is found in many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the hydrazinolysis of a phthalimide derivative led to the deprotected parent compound, which was subsequently methylated, acylated, and carbamoylated to deliver adducts .
Molecular Structure Analysis
The molecular structure of this compound involves an indole nucleus, which is aromatic in nature . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve reactions such as hydrazinolysis, methylation, acylation, and carbamoylation .
Aplicaciones Científicas De Investigación
2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione has shown potential in a variety of scientific research applications. One of the most promising areas of research involves its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta and alpha-synuclein, two proteins that are implicated in the development of these diseases.
This compound has also been used as a tool for studying the molecular mechanisms of certain physiological processes. For example, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in regulating inflammation in the body. By inhibiting PDE4, this compound has the potential to be used as a tool for studying the molecular mechanisms of inflammation and for developing new anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione is not fully understood, but studies have suggested that it may work by inhibiting the aggregation of certain proteins or by modulating the activity of certain enzymes. For example, studies have shown that this compound can inhibit the aggregation of amyloid beta and alpha-synuclein, two proteins that are implicated in the development of neurodegenerative diseases. This compound has also been shown to inhibit the activity of PDE4, an enzyme that plays a key role in regulating inflammation in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a treatment for neurodegenerative diseases and as a tool for studying the molecular mechanisms of inflammation, this compound has also been shown to have anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione for lab experiments is its potential as a tool for studying the molecular mechanisms of certain physiological processes. For example, its ability to inhibit the activity of PDE4 makes it a useful tool for studying the molecular mechanisms of inflammation. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of future directions for research on 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione. One area of research that is particularly promising is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and in humans. Other potential areas of research include its use as a tool for studying the molecular mechanisms of inflammation and its potential as a treatment for other diseases that are characterized by protein aggregation, such as Huntington's disease.
Métodos De Síntesis
The synthesis of 2-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the reaction of 4-fluoroaniline with thiourea to form 2-(4-fluorophenyl)-1,3-thiazolidin-4-one. This intermediate is then reacted with ethyl bromoacetate to form 2-(2-(2-(4-fluorophenyl)-1,3-thiazol-4-yl)ethyl)-1,3-thiazolidin-4-one. Finally, this compound is cyclized with phthalic anhydride to form this compound.
Propiedades
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-13-7-5-12(6-8-13)17-21-14(11-25-17)9-10-22-18(23)15-3-1-2-4-16(15)19(22)24/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSHOYVHFEWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2622665.png)



![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide](/img/structure/B2622674.png)
![2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2622675.png)
![N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![5-(difluoromethyl)-1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2622681.png)
![(Z)-ethyl 2-(2-(isobutyrylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2622682.png)
![(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2622683.png)
![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2622686.png)